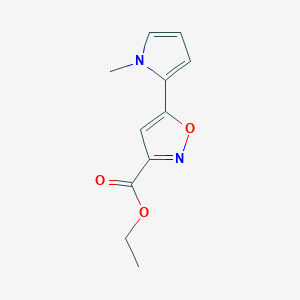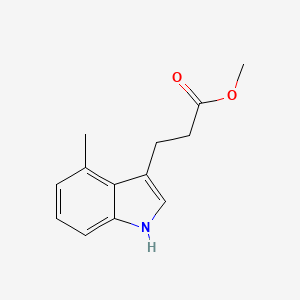
3-Amino-5-(1-methyl-5-indazolyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as MFCD32876689 is a chemical entity with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876689 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Initial Reaction: The starting material undergoes a reaction with a specific reagent under controlled temperature and pressure conditions.
Intermediate Formation: The product from the initial reaction is then subjected to further chemical transformations, including oxidation or reduction, to form intermediates.
Final Product Formation: The intermediates are then reacted with additional reagents to form the final product, MFCD32876689.
Industrial Production Methods
In an industrial setting, the production of MFCD32876689 is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Processing: Large quantities of starting materials are processed in batches to control the reaction conditions precisely.
Continuous Flow Processing: For higher efficiency, continuous flow reactors are used, allowing for constant production and better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
MFCD32876689 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
MFCD32876689 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD32876689 involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Properties
Molecular Formula |
C11H11N5 |
|---|---|
Molecular Weight |
213.24 g/mol |
IUPAC Name |
5-(1-methylindazol-5-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H11N5/c1-16-10-3-2-7(4-8(10)6-13-16)9-5-11(12)15-14-9/h2-6H,1H3,(H3,12,14,15) |
InChI Key |
GJIXXVQPECUSQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CC(=NN3)N)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B13714344.png)



![(1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13714366.png)




